Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate
Overview
Description
Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate is an organic compound that features a prop-2-ynyl group attached to a benzoate ester, with a 4-bromophenyl carbamoyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate typically involves the reaction of 2-[(4-bromophenyl)carbamoyl]benzoic acid with propargyl alcohol in the presence of a suitable catalyst. One common method involves using a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.
Cyclization: Under basic conditions, the compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the prop-2-ynyl group.
Cyclization: Basic catalysts like sodium hydroxide (NaOH) can promote cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce carbonyl-containing compounds.
Scientific Research Applications
Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-ynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl carbamoyl moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-ynyl 2-[(4-chlorophenyl)carbamoyl]benzoate
- Prop-2-ynyl 2-[(4-methylphenyl)carbamoyl]benzoate
- Prop-2-ynyl 2-[(4-fluorophenyl)carbamoyl]benzoate
Uniqueness
Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets compared to its chloro, methyl, or fluoro analogs .
Properties
IUPAC Name |
prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO3/c1-2-11-22-17(21)15-6-4-3-5-14(15)16(20)19-13-9-7-12(18)8-10-13/h1,3-10H,11H2,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXOCZIQIHXHNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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